Bicyclo[4.1.0]heptane-3-carbaldehyde

Catalog No.
S3027623
CAS No.
1383823-47-9
M.F
C8H12O
M. Wt
124.183
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.1.0]heptane-3-carbaldehyde

CAS Number

1383823-47-9

Product Name

Bicyclo[4.1.0]heptane-3-carbaldehyde

IUPAC Name

bicyclo[4.1.0]heptane-3-carbaldehyde

Molecular Formula

C8H12O

Molecular Weight

124.183

InChI

InChI=1S/C8H12O/c9-5-6-1-2-7-4-8(7)3-6/h5-8H,1-4H2

InChI Key

POCVPBVIDMXXGU-UHFFFAOYSA-N

SMILES

C1CC2CC2CC1C=O

solubility

not available

Bicyclo[4.1.0]heptane-3-carbaldehyde is an organic compound characterized by its unique bicyclic structure, which consists of a cyclopropane ring fused to a cyclohexane ring, with an aldehyde functional group attached to the third carbon of the bicyclic system. Its molecular formula is C₈H₁₂O, and it is part of a class of compounds known for their interesting chemical properties and reactivity. The structural uniqueness of bicyclo[4.1.0]heptane-3-carbaldehyde makes it a valuable target in organic synthesis and medicinal chemistry due to its potential applications in various fields of research.

  • Aldehyde toxicity: Aldehydes can be irritants to the skin, eyes, and respiratory system.
  • Potential flammability: Organic compounds with carbon-hydrogen bonds are generally flammable.
, including:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield a primary alcohol.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the carbonyl carbon, leading to various derivatives.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

Research into the biological activity of bicyclo[4.1.0]heptane-3-carbaldehyde has revealed its potential as an antimicrobial agent and its interactions with various enzymes. Its derivatives are being studied for anti-inflammatory properties, making it a candidate for further exploration in medicinal applications. The compound's structure may influence its interaction with biological targets, potentially leading to novel therapeutic agents.

Several synthetic routes exist for the preparation of bicyclo[4.1.0]heptane-3-carbaldehyde:

  • Simmons-Smith Reaction: This involves the reaction of diiodomethane with a zinc-copper couple in diethyl ether, which forms the bicyclic structure.
  • Aldol Condensation: Bicyclo[4.1.0]heptane-3-carbaldehyde can also be synthesized via aldol condensation with other carbonyl compounds, leading to β-hydroxyaldehydes.

These methods highlight the versatility of this compound as a building block in organic synthesis, allowing for the construction of more complex molecular architectures.

Bicyclo[4.1.0]heptane-3-carbaldehyde has several notable applications:

  • Organic Synthesis: It serves as a crucial building block for synthesizing more complex bicyclic compounds.
  • Medicinal Chemistry: Ongoing research aims to explore its potential as a precursor for pharmaceuticals.
  • Material Science: The compound's unique structural features make it useful in developing new materials and specialty chemicals.

Its versatility makes it an important compound in both academic and industrial research settings .

Studies on the interactions of bicyclo[4.1.0]heptane-3-carbaldehyde with biological molecules indicate that it can form Schiff bases with amines, influencing various biochemical pathways. This reactivity can lead to significant biological effects, making it a subject of interest in pharmacological studies aimed at understanding its mechanisms of action within biological systems.

Bicyclo[4.1.0]heptane-3-carbaldehyde can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Norcarane (Bicyclo[4.1.0]heptane)Lacks an aldehyde functional groupPrimarily used in hydrocarbon research
Bicyclo[3.1.0]hexane-6-carbaldehydeSmaller bicyclic structureDifferent reactivity due to ring size
Bicyclo[4.2.0]octane-8-carbaldehydeAdditional carbon in the ring structureDifferent chemical behavior

Bicyclo[4.1.0]heptane-3-carbaldehyde stands out due to its specific ring structure combined with the presence of an aldehyde functional group, making it particularly valuable for various chemical transformations and applications in scientific research .

XLogP3

1.6

Dates

Last modified: 04-14-2024

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